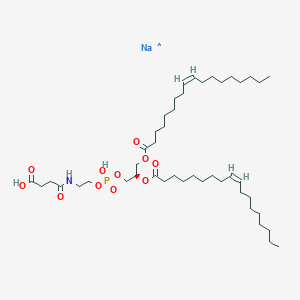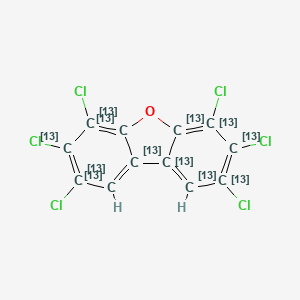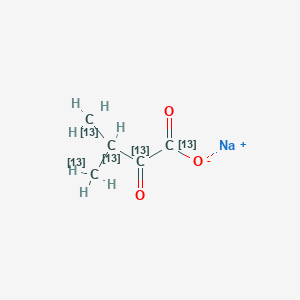![molecular formula C32H54S2Sn2 B6594462 (4,8-dioctyl-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl)-trimethylstannane CAS No. 1160823-80-2](/img/structure/B6594462.png)
(4,8-dioctyl-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl)-trimethylstannane
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4,8-dioctyl-2-trimethylstannylthieno2,3-fbenzothiol-6-yl)-trimethylstannane typically involves the following steps:
- Formation of the Thieno2,3-fbenzothiol Core : This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno2,3-fbenzothiol core.
- Introduction of Dioctyl Substituents : Dioctyl groups are introduced via alkylation reactions, often using octyl halides in the presence of a base.
- Stannylation : The final step involves the introduction of trimethylstannyl groups through a stannylation reaction, typically using trimethyltin chloride in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions: (4,8-dioctyl-2-trimethylstannylthieno2,3-fbenzothiol-6-yl)-trimethylstannane can undergo various chemical reactions, including:
- Oxidation : The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
- Reduction : Reduction reactions can be carried out to modify the stannyl groups or the thieno2,3-fbenzothiol core.
- Substitution : The trimethylstannyl groups can be substituted with other functional groups using appropriate reagents.
- Oxidation : Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
- Reduction : Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
- Substitution : Reagents like halides or organometallic compounds can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
(4,8-dioctyl-2-trimethylstannylthieno2,3-fbenzothiol-6-yl)-trimethylstannane has several scientific research applications:
- Organic Electronics : The compound is used in the development of organic semiconductors and conductive polymers.
- Materials Science : It is studied for its potential in creating novel materials with unique electronic properties.
- Biological Research : The compound’s interactions with biological molecules are explored for potential biomedical applications.
- Industrial Applications : It is investigated for use in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which (4,8-dioctyl-2-trimethylstannylthieno2,3-fbenzothiol-6-yl)-trimethylstannane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trimethylstannyl groups can participate in coordination chemistry, while the thieno2,3-fbenzothiol core can engage in π-π interactions and electron transfer processes.
Comparison with Similar Compounds
Similar Compounds:
- (4,8-dioctylthieno2,3-fbenzothiol-6-yl)-trimethylstannane : Lacks one trimethylstannyl group.
- (4,8-dioctyl-2-trimethylsilylthieno2,3-fbenzothiol-6-yl)-trimethylsilyl : Substitutes trimethylstannyl groups with trimethylsilyl groups.
Uniqueness: (4,8-dioctyl-2-trimethylstannylthieno2,3-fbenzothiol-6-yl)-trimethylstannane is unique due to the presence of two trimethylstannyl groups, which can significantly influence its chemical reactivity and electronic properties. This makes it particularly valuable for applications in organic electronics and materials science.
Properties
IUPAC Name |
(4,8-dioctyl-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl)-trimethylstannane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36S2.6CH3.2Sn/c1-3-5-7-9-11-13-15-21-23-17-19-28-26(23)22(24-18-20-27-25(21)24)16-14-12-10-8-6-4-2;;;;;;;;/h17-18H,3-16H2,1-2H3;6*1H3;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOPTYDNSDZKKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=C2C=C(SC2=C(C3=C1SC(=C3)[Sn](C)(C)C)CCCCCCCC)[Sn](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H54S2Sn2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501128002 | |
| Record name | 1,1′-[4,8-Dioctylbenzo[1,2-b:4,5-b′]dithiophene-2,6-diyl]bis[1,1,1-trimethylstannane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501128002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
740.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160823-80-2 | |
| Record name | 1,1′-[4,8-Dioctylbenzo[1,2-b:4,5-b′]dithiophene-2,6-diyl]bis[1,1,1-trimethylstannane] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160823-80-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1′-[4,8-Dioctylbenzo[1,2-b:4,5-b′]dithiophene-2,6-diyl]bis[1,1,1-trimethylstannane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501128002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Di-tert-butyl 3,6-bis(5-bromothiophen-2-yl)-1,4-dioxopyrrolo[3,4-c]pyrrole-2,5(1H,4H)-dicarboxylate](/img/structure/B6594381.png)


![2,5-Dioctyl-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B6594415.png)

![[7,7-bis(2-ethylhexyl)-10-trimethylstannyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane](/img/structure/B6594441.png)
![3-chloro-2-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B6594445.png)







